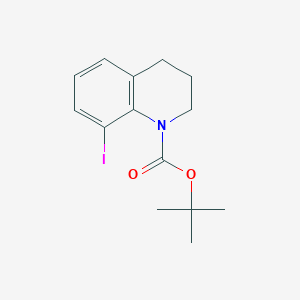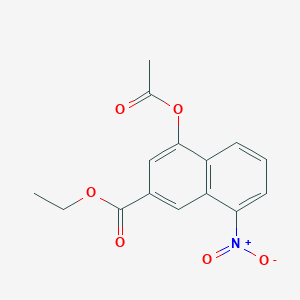
2,6-Naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two nitrogen atoms in the pyridine ring system and a carboxylic acid group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the oxidation of 2-oxo-4-methylquinoline to form 2-oxo-quinoline-4-carboxylic acid, which can then be converted to this compound . This process often employs reagents such as selenium dioxide (SeO2) and dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of 2-oxo-4-methylquinoline to 2-oxo-quinoline-4-carboxylic acid.
Reduction: Reduction of the carboxylic acid group to form corresponding alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions at the nitrogen atoms or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO2) and dimethyl sulfoxide (DMSO) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-oxo-quinoline-4-carboxylic acid.
Reduction: Corresponding alcohols or aldehydes.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
2,6-Naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may interfere with key signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparación Con Compuestos Similares
2,6-Naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: Exhibits antibacterial and anticancer properties.
1,6-Naphthyridine: Used in the synthesis of pharmacologically active compounds.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its diverse range of applications further highlight its significance in scientific research and industry.
Propiedades
Fórmula molecular |
C9H6N2O2 |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
2,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-3-7-4-10-2-1-6(7)5-11-8/h1-5H,(H,12,13) |
Clave InChI |
FHYABEAASSIIKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=CC(=NC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
![4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B13933775.png)







![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)

